molecular formula C9H10BrNO2 B8640654 Methyl (4-bromo-3-methylphenyl)carbamate

Methyl (4-bromo-3-methylphenyl)carbamate

Cat. No.: B8640654
M. Wt: 244.08 g/mol
InChI Key: KRDYYFSCNRUHQT-UHFFFAOYSA-N
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Description

Methyl (4-bromo-3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 3rd position on the phenyl ring, along with a carbamic acid methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-bromo-3-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-bromo-3-methylphenol and methyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.

    Catalysts: A base catalyst, such as triethylamine, is often employed to facilitate the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as automated reactors and real-time monitoring, are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-3-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring.

Scientific Research Applications

Methyl (4-bromo-3-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated to determine its suitability for clinical use.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl (4-bromo-3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-3-methyl-phenyl)-carbamic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

    (4-Bromo-3-methyl-phenyl)-carbamic acid propyl ester: Similar structure with a propyl ester group.

    (4-Bromo-3-methyl-phenyl)-carbamic acid butyl ester: Similar structure with a butyl ester group.

Uniqueness

Methyl (4-bromo-3-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the phenyl ring, along with the carbamic acid methyl ester functional group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl N-(4-bromo-3-methylphenyl)carbamate

InChI

InChI=1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

KRDYYFSCNRUHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.00 g 4-bromo-3-methylaniline in 50 ml dichloromethane was added 80 ml of a 10% solution of sodium bicarbonate in water. The mixture was cooled to 0° C. and 6.2 ml (7.62 g) methyl chloroformate was added during 10 min. with stirring. The reaction mixture was stirred at room temperature for 1 h. The phases were separated. The organic phase was washed with a 10% solution of citric acid in water, 10% solution of sodium bicarbonate in water and brine, dried with magnesium sulfate and evaporated to yield 12.94 g of (4-bromo-3-methyl-phenyl)-carbamic acid methyl ester as light brown solid melting at 71-72° C.
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10 g
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